molecular formula C11H14INO2 B7981697 Benzyl (1-iodopropan-2-yl)carbamate CAS No. 1427195-35-4

Benzyl (1-iodopropan-2-yl)carbamate

Cat. No.: B7981697
CAS No.: 1427195-35-4
M. Wt: 319.14 g/mol
InChI Key: NTUAECGJTISEEG-UHFFFAOYSA-N
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Description

Benzyl (1-iodopropan-2-yl)carbamate: is an organic compound with the molecular formula C₁₁H₁₄INO₂. It is a derivative of carbamate, featuring a benzyl group and an iodopropyl moiety. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl (1-iodopropan-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl (1-iodopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted carbamates depending on the nucleophile used.

    Oxidation: Oxidized products may include iodinated derivatives.

    Reduction: Reduced products typically involve the removal of the iodine atom.

Scientific Research Applications

Chemistry: Benzyl (1-iodopropan-2-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine: For example, benzene-based carbamates have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurological functions .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals, leveraging its reactivity and versatility.

Mechanism of Action

The mechanism of action of benzyl (1-iodopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . This interaction can involve various pathways, including covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a benzyl group and an iodopropyl moiety, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

benzyl N-(1-iodopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAECGJTISEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184336
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-35-4
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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